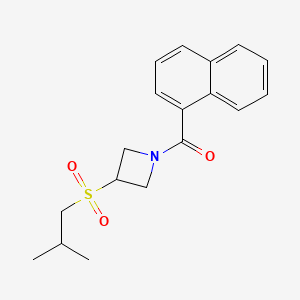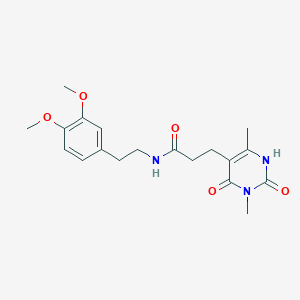![molecular formula C14H11Cl2N3O2S B2357473 N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide CAS No. 872430-42-7](/img/structure/B2357473.png)
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide, commonly known as D4476, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
D4476 is a small molecule inhibitor that binds to the ATP-binding site of kinases. It has been shown to inhibit the activity of several kinases by preventing the transfer of phosphate groups from ATP to target proteins. D4476 has been shown to be a potent inhibitor of CK1, GSK3, and CDK1 with IC50 values of 0.3 μM, 0.23 μM, and 13 μM, respectively.
Biochemical and Physiological Effects:
D4476 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several target proteins including β-catenin, tau, and histone H3. D4476 has also been shown to induce apoptosis in cancer cells and to inhibit the growth of several types of cancer cells including breast cancer, prostate cancer, and glioblastoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of D4476 is its potency and specificity. It has been shown to be a potent and specific inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of D4476 is its solubility. It is poorly soluble in water and requires the use of organic solvents for its preparation.
Future Directions
There are several future directions for the study of D4476. One area of research is the development of more potent and specific inhibitors of CK1, GSK3, and CDK1. Another area of research is the study of the role of these kinases in various disease states such as cancer, Alzheimer's disease, and diabetes. Finally, the development of new formulations of D4476 that are more soluble in water would be beneficial for its use in in vivo studies.
Synthesis Methods
The synthesis of D4476 involves a series of chemical reactions starting with the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form 2-(chloroacetyl)benzothiazole. This is then reacted with 2-mercaptobenzoic acid to form N-(2-mercaptophenyl)-2-(chloroacetyl)benzamide. The final step involves the reaction of N-(2-mercaptophenyl)-2-(chloroacetyl)benzamide with 5,6-dichloronicotinic acid to form D4476.
Scientific Research Applications
D4476 has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of several kinases including casein kinase 1 (CK1), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 1 (CDK1). D4476 has also been used to study the role of CK1 in circadian rhythms, the regulation of the Wnt signaling pathway, and the cell cycle.
properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-9-5-8(6-18-13(9)16)14(21)19-10-3-1-2-4-11(10)22-7-12(17)20/h1-6H,7H2,(H2,17,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQQSWHVLDGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)


![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)


![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)

![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)